N'-benzoyl-2-furohydrazide
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Overview
Description
N’-Benzoyl-2-furohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoyl group attached to a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzoyl-2-furohydrazide typically involves the reaction of benzoyl chloride with 2-furohydrazide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of N’-benzoyl-2-furohydrazide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N’-Benzoyl-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzoyl group under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of benzoyl oxides.
Reduction: Formation of benzylamines.
Substitution: Formation of benzoyl derivatives
Scientific Research Applications
N’-Benzoyl-2-furohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of N’-benzoyl-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
N’-Benzoyl-2-furohydrazide can be compared with other similar compounds such as benzoyl hydrazides and benzofuran derivatives:
Benzoyl Hydrazides: These compounds share a similar benzoyl group but differ in their hydrazide moiety. They exhibit similar biological activities but may vary in potency and specificity.
Benzofuran Derivatives: These compounds contain a benzofuran ring and exhibit a wide range of biological activities. .
Properties
IUPAC Name |
N'-benzoylfuran-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11(9-5-2-1-3-6-9)13-14-12(16)10-7-4-8-17-10/h1-8H,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRPEDZAGKNIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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